molecular formula C19H20N2O3 B4112117 N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide

N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide

Cat. No. B4112117
M. Wt: 324.4 g/mol
InChI Key: NXOFGVAYRFWCIB-UHFFFAOYSA-N
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Description

N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide, also known as BMA-168, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMA-168 is a member of the family of benzamides, which are known to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and a reduction in pain and anxiety.
Biochemical and Physiological Effects:
N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has also been shown to modulate the activity of ion channels, such as calcium channels and potassium channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide is also stable and can be stored for extended periods of time. However, N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for the study of N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide. Another area of research is the investigation of the potential therapeutic applications of N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide and to identify potential side effects and drug interactions.

Scientific Research Applications

N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-(5-benzoyl-2-morpholin-4-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14(22)20-17-13-16(19(23)15-5-3-2-4-6-15)7-8-18(17)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOFGVAYRFWCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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